molecular formula C13H15N3O2S B2412783 5-(2,3-dimethoxyphenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole CAS No. 1023843-26-6

5-(2,3-dimethoxyphenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole

Cat. No. B2412783
M. Wt: 277.34
InChI Key: NKCPQBKIFQERIB-UHFFFAOYSA-N
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Description

The compound “5-(2,3-dimethoxyphenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains a 2,3-dimethoxyphenyl group and a prop-2-enylsulfanyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the introduction of the 2,3-dimethoxyphenyl and prop-2-enylsulfanyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring, for example, is a five-membered ring containing three nitrogen atoms and two carbon atoms . The 2,3-dimethoxyphenyl group consists of a phenyl ring (a six-membered ring of carbon atoms) with methoxy groups (-OCH3) attached to the 2 and 3 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Anti-Inflammatory Activity : Derivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole were synthesized, showing potential anti-inflammatory activity (Labanauskas et al., 2001).
  • Antioxidant Properties : Research focused on developing methods for synthesizing ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, revealing notable antioxidant activity (Dovbnya et al., 2022).
  • Crystal Structure Analysis : A study on 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzylideneamino)- 2H-1,2,4-triazole-3(4H)-thione monohydrate provided insights into its crystal structure and molecular interactions (Xu et al., 2006).

Biological Activities

  • Potential HIV-1 NNRTIs : Novel derivatives of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole were synthesized and tested for anti-HIV-1 activity. Some derivatives showed promising results as inhibitors of HIV-1 replication and reverse transcriptase (Wu et al., 2007).
  • Antimicrobial Activities : A series of new 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities, with some compounds exhibiting good or moderate activities against test microorganisms (Bektaş et al., 2007).

Other Applications

  • Catalyst- and Solvent-Free Synthesis Studies : Research on the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement provided insights into solvent-free synthesis methods and theoretical studies (Moreno-Fuquen et al., 2019).
  • Corrosion Inhibition Studies : The efficiency of triazole derivatives as corrosion inhibitors was evaluated, demonstrating their potential in protecting metal surfaces (Lagrenée et al., 2002).

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for its potential uses in various fields, such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

5-(2,3-dimethoxyphenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-4-8-19-13-14-12(15-16-13)9-6-5-7-10(17-2)11(9)18-3/h4-7H,1,8H2,2-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCPQBKIFQERIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=NN2)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-dimethoxyphenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole

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